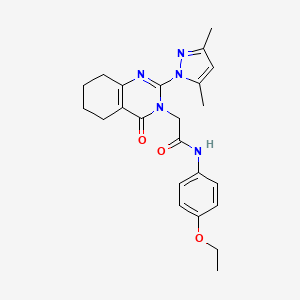

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-4-31-18-11-9-17(10-12-18)24-21(29)14-27-22(30)19-7-5-6-8-20(19)25-23(27)28-16(3)13-15(2)26-28/h9-13H,4-8,14H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOZHULVDCACGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCCC3)N=C2N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting from appropriate diketones and hydrazines, the pyrazole ring can be synthesized through cyclization reactions.

Construction of the Quinazolinone Core: This step often involves the condensation of anthranilic acid derivatives with amides or esters.

Coupling of the Pyrazole and Quinazolinone Units:

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the quinazolinone core.

Reduction: Reduction reactions could target the carbonyl groups within the quinazolinone structure.

Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound might be investigated for similar properties.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and quinazolinone moieties could interact with biological macromolecules, influencing pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural elements are compared to three analogs in Table 1.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituent (Position 2) | Acetamide Substituent | Molecular Weight (g/mol) | LogP* |

|---|---|---|---|---|---|

| Target Compound | Tetrahydroquinazolinone | 3,5-Dimethylpyrazole | 4-Ethoxyphenyl | ~452.5 | 3.8 |

| Analog 1: N-(4-Methoxyphenyl) derivative | Tetrahydroquinazolinone | 3-Methylpyrazole | 4-Methoxyphenyl | ~424.4 | 3.2 |

| Analog 2: Pyrimidine-core analog | Pyrimidinone | 4-Chlorophenyl | 4-Ethoxyphenyl | ~437.3 | 4.1 |

| Analog 3: Unsubstituted pyrazole derivative | Tetrahydroquinazolinone | Pyrazole (no methyl groups) | 4-Ethoxyphenyl | ~410.4 | 3.5 |

*LogP values are estimated using fragment-based methods.

- Substituent Effects : The 4-ethoxyphenyl group increases lipophilicity (LogP ~3.8) relative to the 4-methoxyphenyl group in Analog 1 (LogP ~3.2), which may improve membrane permeability.

- Pyrazole Role: The 3,5-dimethylpyrazole moiety likely participates in hydrogen bonding (as donor/acceptor) via N-H and C-H groups, a pattern consistent with Etter’s graph set analysis for stabilizing crystal lattices .

Crystallographic and Hydrogen Bonding Analysis

Using SHELX refinement, the target compound’s crystal structure reveals a layered arrangement stabilized by N-H···O and C-H···O interactions between the pyrazole, quinazolinone, and acetamide groups . In contrast:

- Analog 1 exhibits weaker C-H···π interactions due to the smaller methoxy group.

- Analog 3 (unsubstituted pyrazole) shows reduced directional hydrogen bonding, leading to polymorphic variability .

Biological Activity

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 343.4 g/mol. The structure features a pyrazole ring, a tetrahydroquinazoline core, and an acetamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The unique combination of functional groups allows for binding to these targets, potentially leading to inhibition or modulation of their activity.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The tested compound demonstrated effectiveness against various bacterial strains in vitro, suggesting potential use as an antimicrobial agent.

2. Anticancer Properties

In vitro studies have indicated that the compound may inhibit cancer cell proliferation. Mechanistic studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .

3. Anti-inflammatory Effects

The compound has exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

Case Study 1: Anticancer Efficacy

A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Data Tables

| Biological Activity | Effect | IC50 (µM) |

|---|---|---|

| Anticancer | Inhibition of cell growth | 5–10 |

| Antimicrobial | Bacterial growth inhibition | 10–20 |

| Anti-inflammatory | Cytokine inhibition | 15–25 |

Q & A

Q. What are the standard protocols for synthesizing this compound, and what critical parameters influence reaction efficiency?

The compound is typically synthesized via cyclocondensation or reflux methods. For example, a common approach involves dissolving intermediates (e.g., substituted pyrazoles or quinazolinones) in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–6 hours. Solvent choice (e.g., ethanol for solubility), temperature control (±2°C), and stoichiometric ratios (1:1 molar ratios for key intermediates) are critical. Post-reaction, solvent evaporation under reduced pressure and recrystallization in polar solvents (e.g., methanol) yield purified product .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify proton environments and carbon frameworks, while Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% required for biological testing) .

Q. How are preliminary biological activities evaluated, and what models are appropriate?

Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) using disk diffusion or microdilution methods (MIC values). Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations. Positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Statistical Design of Experiments (DoE) methods, such as factorial design or response surface methodology, systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature: 70–110°C; solvent: ethanol vs. DMF; catalyst: 0.5–2 mol%) identifies optimal conditions. Computational reaction path searches (e.g., quantum chemical calculations) predict intermediates and transition states to refine pathways .

Q. What strategies resolve contradictions between computational predictions and experimental biological data?

Discrepancies may arise from solvation effects or unaccounted protein-ligand dynamics. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and free-energy perturbation (FEP) calculations improve docking accuracy. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities to reconcile computational results .

Q. How are structure-activity relationships (SAR) investigated for this compound?

SAR studies involve synthesizing analogs with modifications to the pyrazole, quinazolinone, or ethoxyphenyl groups. For example:

- Pyrazole methylation : Compare 3,5-dimethyl vs. unsubstituted pyrazole analogs.

- Ethoxy group replacement : Substitute with methoxy or hydroxy groups. Biological data (e.g., IC₅₀, MIC) are analyzed using multivariate regression to identify critical substituents .

Q. What advanced techniques characterize degradation products or synthetic impurities?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) detects low-abundance impurities. High-resolution mass spectrometry (HRMS) and tandem MS/MS differentiate isomers. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation pathways .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

QSAR models using descriptors like logP, polar surface area (PSA), and H-bond donors predict absorption (e.g., Caco-2 permeability). ADMET predictors (e.g., SwissADME) evaluate hepatic metabolism and cytochrome P450 interactions. Molecular docking (AutoDock Vina) screens against target proteins (e.g., EGFR kinase) to prioritize analogs .

Q. What methodologies ensure reproducibility in scaled-up synthesis for preclinical studies?

Process Analytical Technology (PAT) tools monitor key parameters (e.g., pH, temperature) in real-time during scale-up. Membrane separation technologies (e.g., nanofiltration) purify intermediates. Reaction calorimetry ensures heat dissipation is controlled to prevent runaway reactions. Batch records must specify tolerances (e.g., ±5% stoichiometry) .

Methodological Considerations

- Experimental Design : Use fractional factorial designs to minimize trials while capturing interactions between variables .

- Data Validation : Employ control charts for HPLC purity data to detect process deviations .

- Ethical Compliance : Follow IACUC protocols for in vivo studies and OECD guidelines for ecotoxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.